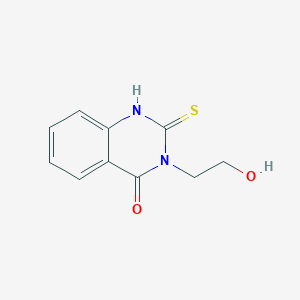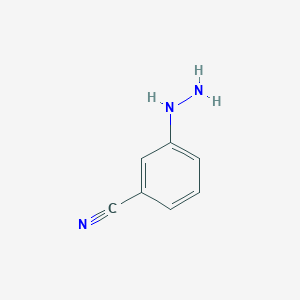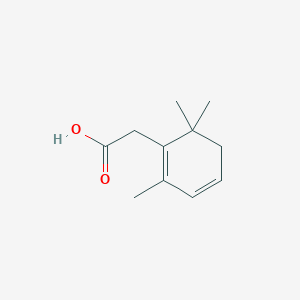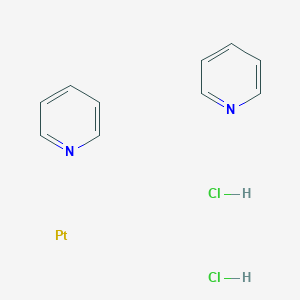
1-(4-Bromophenylsulfonyl)-1H-pyrrole
Übersicht
Beschreibung
The compound "1-(4-Bromophenylsulfonyl)-1H-pyrrole" is a chemical entity that belongs to the class of arylsulfonyl-substituted pyrroles. Arylsulfonyl groups are commonly found in various pharmacologically active compounds, and their incorporation into pyrrole rings can lead to substances with significant biological activities, such as anti-HIV properties .
Synthesis Analysis
The synthesis of arylsulfonyl-substituted pyrroles, such as "1-(4-Bromophenylsulfonyl)-1H-pyrrole," can be achieved through different synthetic routes. One approach involves the reaction of arylsulfonyl chlorides with substituted pyrroles . Another method for synthesizing related compounds includes the acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, which can be used to produce pyrrolidine-1-sulfonylarene derivatives . Additionally, sulfonation reactions using chlorosulfonic acid in acetonitrile have been developed to synthesize 1-phenylsulfonyl-1H-pyrrole derivatives, which can be further converted into various sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of related sulfonyl compounds has been studied using X-ray crystallography. For instance, the crystal structure of "4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine" reveals a three-dimensional network stabilized by π–π interactions, with the sulfonyl ring making a significant dihedral angle with the pyrrolopyridine unit . This kind of structural information is crucial for understanding the molecular conformation and potential reactivity of "1-(4-Bromophenylsulfonyl)-1H-pyrrole."
Chemical Reactions Analysis
The chemical reactivity of arylsulfonyl-substituted pyrroles includes their ability to undergo various coupling reactions. For example, cross-coupling reactions catalyzed by CuI have been used to synthesize N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . The presence of a sulfonyl group can also influence the reactivity of the pyrrole ring, as seen in the efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Bromophenylsulfonyl)-1H-pyrrole" and related compounds are influenced by the presence of the sulfonyl group and the substituents on the pyrrole ring. The sulfonyl group can affect the compound's solubility, acidity, and potential for hydrogen bonding. The substitution pattern on the pyrrole ring can also impact the compound's electronic properties and its ability to participate in chemical reactions, such as those leading to anti-HIV activity . The crystal structure of similar compounds provides insights into their solid-state properties, such as molecular packing and intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
- Scientific Field : Biochemistry and Pharmacology .
- Summary of the Application : This research involves the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
- Methods of Application : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results or Outcomes : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
-
1-(4-Bromophenylsulfonyl)piperidin-4-one
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is a chemical intermediate used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, this compound could be used to introduce a 4-bromophenylsulfonyl group into a larger molecule, potentially altering its properties in a beneficial way .
-
4-(4-BROMOPHENYLSULFONYL)THIOMORPHOLINE
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is a chemical intermediate used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, this compound could be used to introduce a 4-bromophenylsulfonyl group into a larger molecule, potentially altering its properties in a beneficial way .
-
1-(4-Bromophenylsulfonyl)piperidin-4-one
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is a chemical intermediate used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, this compound could be used to introduce a 4-bromophenylsulfonyl group into a larger molecule, potentially altering its properties in a beneficial way .
-
4-(4-BROMOPHENYLSULFONYL)THIOMORPHOLINE
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is a chemical intermediate used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, this compound could be used to introduce a 4-bromophenylsulfonyl group into a larger molecule, potentially altering its properties in a beneficial way .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLWGWZWPABAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408432 | |
| Record name | 1-(4-Bromophenylsulfonyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenylsulfonyl)-1H-pyrrole | |
CAS RN |
16851-84-6 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16851-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenylsulfonyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

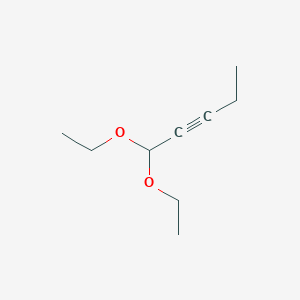
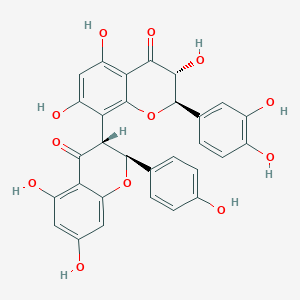
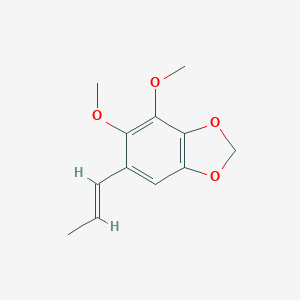

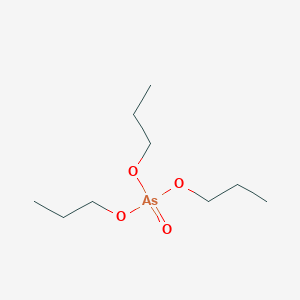
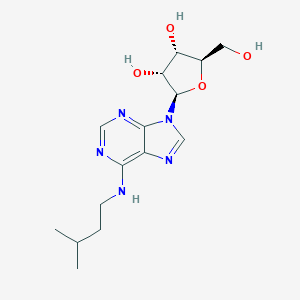
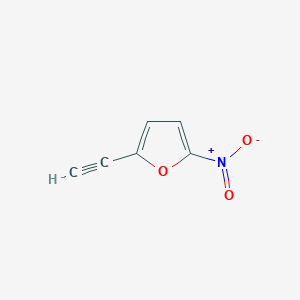
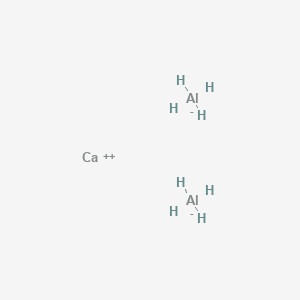
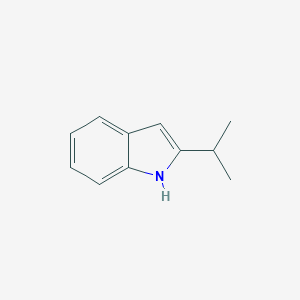
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
